molecular formula C18H15ClN2O2 B6515666 ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate CAS No. 950277-60-8

ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate

Cat. No.: B6515666
CAS No.: 950277-60-8
M. Wt: 326.8 g/mol
InChI Key: QPGVFQDTLBWINL-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. Quinolines are heterocyclic aromatic compounds that have gained significant attention due to their biological activities and potential therapeutic uses .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . The future directions in the field of quinoline research could involve the development of more efficient and environmentally friendly synthetic methodologies, exploration of their therapeutic potential, and derivatization of other less reactive carboxylate species .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate typically involves the reaction of 6-chloro-4-(phenylamino)quinoline-2-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts. These methods aim to reduce reaction time and improve yield while maintaining environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-chloro-4-(phenylamino)quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro group and a phenylamino group on the quinoline ring enhances its reactivity and potential therapeutic applications .

Properties

IUPAC Name

ethyl 4-anilino-6-chloroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-2-23-18(22)17-11-16(20-13-6-4-3-5-7-13)14-10-12(19)8-9-15(14)21-17/h3-11H,2H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGVFQDTLBWINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)NC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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